6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H11ClN2O |
|---|---|
Molecular Weight |
258.70 g/mol |
IUPAC Name |
6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2O/c1-18-12-4-2-3-10(7-12)13-9-17-8-11(15)5-6-14(17)16-13/h2-9H,1H3 |
InChI Key |
OEUKOFSRXGJXSD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors such as substituted pyridines and imidazole derivatives. The key step is the formation of the imidazo[1,2-a]pyridine core through condensation or cyclization reactions. These methods often require catalysts or specific reaction conditions to facilitate ring closure and substitution.
Cyclocondensation of 2-Aminopyridines with α-Halocarbonyl Compounds
One classical approach to synthesize imidazo[1,2-a]pyridine derivatives is the cyclocondensation of 2-aminopyridines with α-halocarbonyl compounds. This reaction forms the fused heterocyclic system by nucleophilic attack of the amino group on the halocarbonyl compound, followed by cyclization.
- For 6-chloro substitution, 6-chloropyridin-2-amine is used as the starting aminopyridine.
- The 3-methoxyphenyl group can be introduced via the α-halocarbonyl compound bearing the 3-methoxyphenyl substituent or by subsequent functionalization.
Multicomponent Reactions (MCRs) and Cascade Reactions
Recent advances in synthetic methodology favor multicomponent reactions for efficient construction of complex heterocycles like imidazo[1,2-a]pyridines. A notable example involves a five-component cascade reaction that proceeds via sequential steps including N,N-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and N-cyclization.
- This catalyst-free approach uses readily available starting materials.
- Solvent systems such as ethanol-water mixtures (e.g., 1:3 v/v) under reflux conditions optimize yields.
- The reaction tolerates various functional groups, allowing for structural diversity.
Representative Synthesis Protocol (From Literature)
A typical synthesis of imidazo[1,2-a]pyridine derivatives analogous to this compound involves:
- Starting materials: cyanoacetohydrazide, substituted acetophenones (e.g., 3-methoxyacetophenone), aromatic aldehydes, 1,1-bis(methylthio)-2-nitroethylene, and diamines.
- Reaction conditions: reflux in ethanol-water mixture without catalyst.
- Reaction time: 4–7 hours.
- Yield range: 73–90%.
Optimization studies show that the solvent mixture ratio and temperature significantly affect the yield. For example, a 1:3 water to ethanol ratio at 78°C yielded 87% of the target compound within 5 hours.
Data Tables from Research Findings
Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Derivatives Synthesis
| Entry | Solvent | Catalyst | Time (h) | Temp (°C) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ethanol | None | 24 | 78 | 60 | Baseline reaction |
| 2 | Ethanol | Piperidine | 24 | 78 | 57 | No improvement |
| 3 | Ethanol | p-TSA | 24 | 78 | 0 | No reaction |
| 4 | Ethanol | Acetic acid | 24 | 78 | 0 | No reaction |
| 5 | Water | None | 24 | 100 | 0 | No reaction |
| 6 | Water/Ethanol (1:2) | None | 10 | 78 | 65 | Slight improvement |
| 7 | Water/Ethanol (1:3) | None | 5 | 78 | 87 | Optimal conditions |
| 8 | Acetonitrile | None | 24 | 82 | 0 | No reaction |
Yields and Melting Points of Various Substituted Imidazo[1,2-a]pyridine Derivatives
| Entry | Aromatic Aldehyde Substituent | Diamine Used | Yield (%) | Reaction Time (h) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 3-Methoxyphenyl (example) | Ethylenediamine | 86–90 | 4–7 | 231–233 |
| 2 | Electron-withdrawing groups | Various diamines | 73–90 | 4–7 | 235–331 (varied) |
Summary of Research Discoveries
- The synthesis of this compound is efficiently achieved via cyclocondensation or multicomponent cascade reactions.
- Multicomponent reactions offer advantages such as operational simplicity, high atom economy, and tolerance to functional groups.
- Optimal reaction conditions involve ethanol-water solvent mixtures under reflux without catalysts.
- Electron-withdrawing substituents on aromatic aldehydes enhance reaction rates and yields.
- The methodologies provide a platform for synthesizing diverse imidazo[1,2-a]pyridine derivatives with potential biological activities.
Chemical Reactions Analysis
Substitution Reactions at the C6 Position
The chlorine atom at the C6 position of 6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine undergoes nucleophilic aromatic substitution. This reaction is facilitated by the electron-deficient nature of the aromatic ring due to the fused heterocyclic system.
Key observations :
-
Nucleophilic substitution : The C6 chlorine can react with nucleophiles like amines or thiols under basic conditions (e.g., sodium hydroxide).
-
Reactivity : The substitution occurs via a two-step mechanism involving initial deprotonation of the nucleophile and subsequent attack on the aromatic ring.
C3-Alkylation via Aza-Friedel-Crafts Reactions
The C3 position of the imidazo[1,2-a]pyridine core is reactive toward electrophilic substitution, enabling alkylation under catalytic conditions.
Reaction pathway :
-
Catalyst activation : Lewis acids like Y(OTf)₃ generate iminium intermediates from aldehydes and amines.
-
Electrophilic addition : The C3 position undergoes nucleophilic attack by the iminium ion, forming a tetrahydro intermediate.
-
Elimination : Proton abstraction leads to the formation of the alkylated product .
Conditions :
-
Catalyst: Y(OTf)₃ (5 mol%)
-
Solvent: Normal air atmosphere (no inert gas required)
-
Substrate scope: Tolerates diverse aldehydes (e.g., aromatic, aliphatic) and amines (e.g., cyclic amines) .
Functional Group Transformations of the Methoxyphenyl Substituent
The 3-methoxyphenyl group at the C2 position undergoes transformations that modulate the compound’s reactivity and bioactivity.
Key transformations :
-
Demethylation : The methoxy group can be converted to hydroxyl groups under acidic or basic conditions, altering solubility and hydrogen-bonding properties.
-
Oxidation : The methoxy group may undergo oxidation to carbonyl groups (e.g., ketones), though specific conditions for this reaction are not explicitly documented in the provided sources.
Scientific Research Applications
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological pathways. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
Substituent Effects on Pharmacokinetics and Metabolic Stability
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Alpidem) :
- This derivative, with 4-chlorophenyl and 6-chloro groups, exhibits rapid metabolic degradation due to the presence of halogens at both distal positions. This property limits its therapeutic utility despite high initial activity .
- Key Finding : Dual halogenation accelerates metabolic clearance, as observed in preclinical studies .
2-(4-Fluorophenyl)-1H-benzo[d]imidazole Derivatives :
- A related compound with a 4-fluorophenyl group demonstrated superior metabolic stability, with 89.13% of the parent compound remaining intact under experimental conditions. The fluorine atom’s electronegativity and smaller size may reduce susceptibility to enzymatic degradation compared to bulkier groups like methoxy .
Biological Activity
6-Chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine is a derivative of the imidazo[1,2-a]pyridine scaffold, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and as a protein kinase inhibitor. This article reviews the biological activity of this compound, synthesizing findings from various studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a chlorine atom at the 6-position and a methoxy-substituted phenyl group at the 2-position. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that yield the desired imidazo[1,2-a]pyridine framework.
Anticancer Properties
Imidazo[1,2-a]pyridine derivatives, including this compound, have demonstrated significant anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by disrupting cell cycle progression and promoting pro-apoptotic signals. Studies have revealed that it affects key signaling pathways involved in cell survival and proliferation, such as the EGFR and p38 MAPK pathways .
- In Vitro Studies : In vitro assays have reported IC50 values in the low micromolar range against several cancer cell lines, indicating potent antiproliferative effects .
Antimicrobial Activity
The antimicrobial properties of imidazo[1,2-a]pyridine derivatives are notable. For instance:
- Broad-Spectrum Activity : Compounds within this class have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 μg/mL .
- Mechanism : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential enzymatic pathways .
Protein Kinase Inhibition
This compound has been evaluated for its ability to inhibit specific protein kinases:
- Kinase Targeting : Studies indicate that this compound selectively inhibits kinases such as DYRK1A and CLK1, which are implicated in various diseases including cancer and neurodegenerative disorders .
- Structure-Activity Relationship (SAR) : The presence of substituents at specific positions on the imidazo[1,2-a]pyridine scaffold significantly influences its inhibitory potency. For example, modifications at the 6-position can enhance or diminish kinase inhibition .
Case Studies
Several case studies highlight the efficacy of this compound:
- Case Study on Cancer Cell Lines : A study evaluated the compound against various cancer cell lines (A549, MCF-7, HCT-116). Results showed that it effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : Another investigation focused on its antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with clear zones of inhibition observed in agar diffusion assays .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-chloro-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine, and what key reaction parameters influence yield?
- Answer: The compound can be synthesized via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via Friedel-Crafts acylation using Lewis acids (e.g., AlCl₃) to introduce substituents at the C-3 position. Key parameters include temperature control (80–120°C), solvent choice (e.g., 1,2-dimethoxyethane), and stoichiometric ratios to minimize byproducts. Lewis acid catalysis is critical for regioselectivity and high yields (>75%) .
Q. How is structural characterization of this compound typically performed, and what spectral markers are diagnostic?
- Answer: Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies the chloro and methoxyphenyl substituents, with characteristic shifts:
- Chloro group: Downfield ¹H signals (~δ 8.2–8.5 ppm for aromatic protons).
- Methoxyphenyl: Singlet at δ ~3.9 ppm (OCH₃) and aromatic protons in δ 6.8–7.4 ppm.
Mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺. IR spectroscopy verifies C-Cl (600–800 cm⁻¹) and methoxy C-O (1250 cm⁻¹) stretches .
Q. What common functionalization strategies apply to the imidazo[1,2-a]pyridine core for derivative synthesis?
- Answer: Electrophilic substitution at C-3 (e.g., acetylation via Friedel-Crafts) and nucleophilic displacement of the 6-chloro group (e.g., Suzuki coupling for aryl/heteroaryl introduction). Microwave-assisted multicomponent reactions enable rapid diversification, such as introducing amino groups via TMSCN and aldehydes .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate low yields in the synthesis of analogues with bulky substituents?
- Answer: For sterically hindered derivatives, use polar aprotic solvents (e.g., DMF) to enhance solubility. Employ catalytic Pd(OAc)₂ with Buchwald-Hartwig conditions for C-N coupling. Microwave irradiation (100–150°C, 30 min) improves reaction efficiency compared to traditional reflux (12–24 h) .
Q. How should researchers resolve contradictions in biological activity data between structurally similar imidazo[1,2-a]pyridines?
- Answer: Conduct comparative SAR studies focusing on:
- Electron-withdrawing groups (e.g., Cl): Enhance metabolic stability but may reduce solubility.
- Methoxy vs. ethoxy substitutions: Methoxy improves CNS penetration due to lower steric bulk.
Validate hypotheses using in vitro assays (e.g., enzyme inhibition, cytotoxicity) and computational docking to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
